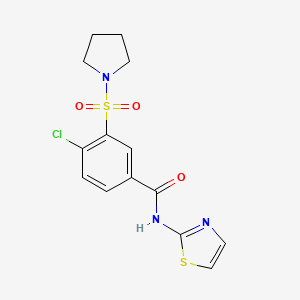

4-chloro-3-(pyrrolidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-3-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S2/c15-11-4-3-10(13(19)17-14-16-5-8-22-14)9-12(11)23(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEMAYAZXXBPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-3-(pyrrolidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features a benzamide backbone with several functional groups:

- 4-chloro group : Enhances biological activity.

- Pyrrolidine sulfonyl moiety : Imparts unique pharmacological properties.

- Thiazole ring : Known for its versatility in medicinal applications.

The molecular formula is with a molecular weight of 371.85 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Demonstrates effectiveness against various bacterial strains.

- Kinase Inhibition : Involved in the modulation of kinase pathways relevant to cancer therapy .

Anticancer Activity

A study examined the cytotoxic effects of various thiazole derivatives, including this compound. The compound exhibited significant activity against cancer cell lines, with an IC50 value lower than that of standard drugs like doxorubicin. The structure-activity relationship (SAR) analysis revealed that the presence of the thiazole ring and the chlorinated benzamide significantly contributed to its potency .

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial properties compared to controls such as ciprofloxacin .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole and sulfonamide groups | Anticonvulsant |

| N-(thiazol-2-yl)acetamide | Thiazole ring with acetamide | Antitumor |

| 4-chloro-N-(thiazol-2-yl)benzamide | Chlorinated benzamide | Cytotoxic effects |

This table highlights the versatility of thiazole and benzamide structures in medicinal chemistry while emphasizing the unique properties of this compound due to its specific substitutions .

Scientific Research Applications

Structural Characteristics

The compound consists of:

- A benzamide backbone with a 4-chloro group .

- A pyrrolidine sulfonyl moiety .

- An N-(1,3-thiazol-2-yl) substituent.

These functional groups contribute to its biological activity and interaction with various targets.

Anticonvulsant Activity

Research indicates that compounds similar to 4-chloro-3-(pyrrolidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide exhibit significant anticonvulsant properties. For instance, studies have shown that thiazole-containing compounds can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Efficacy

In one study, a series of thiazole-integrated compounds were synthesized and tested for anticonvulsant activity. The compound 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one displayed a median effective dose of 18.4 mg/kg, indicating strong anticonvulsant potential .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole and sulfonamide groups | Anticonvulsant |

| N-(thiazol-2-yl)acetamide | Thiazole ring with acetamide | Antitumor |

| 4-chloro-N-(thiazol-2-yl)benzamide | Chlorinated benzamide | Cytotoxic effects |

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. Its structural components allow it to interact with critical biological pathways involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies revealed that derivatives of thiazole exhibited significant antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The presence of the electronegative chlorine atom was essential for eliciting this activity .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| A375 | Thiazole derivative | 15.6 |

| DU145 | Thiazole derivative | 20.1 |

| MCF-7 | Thiazole derivative | 12.8 |

Antimicrobial Effects

Additionally, the compound has demonstrated antimicrobial properties against various pathogens. This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Case Study: Antimicrobial Efficacy

Research has shown that thiazole-based compounds exhibit activity against Gram-positive and Gram-negative bacteria. In one study, the compound was effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Sulfonamide Motifs

Compound A : N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide (CAS 377756-87-1)

- Structure : Differs from the target compound by the addition of a phenyl group at the 4-position of the thiazole ring.

- Properties : Molecular weight = 413.5 g/mol; XLogP3 = 3.4 (indicative of moderate lipophilicity) .

Compound B : 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

- Structure : Replaces the pyrrolidine sulfonyl group with a triazole-thioether moiety and introduces a methyl group on the thiazole.

Compound C : 3-{[(2R)-4-Methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (Filapixant)

- Structure : Features a morpholine-ether linker and a trifluoromethylpyrimidine substituent instead of pyrrolidine sulfonyl.

- Activity: Purinoreceptor antagonist under clinical evaluation .

Comparison of Molecular Properties

Functional Group Impact on Activity

- Sulfonamide Linker : The pyrrolidine sulfonyl group in the target compound and Compound A may enhance solubility compared to morpholine or triazole-containing analogs (e.g., Compound C) due to the flexible pyrrolidine ring .

- Electron-Withdrawing Groups : The chloro substituent at the 4-position of the benzene ring in the target compound could increase electrophilicity, influencing reactivity in biological systems .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-3-(pyrrolidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between sulfonyl chloride intermediates and amine-containing heterocycles. For example:

-

Step 1 : Prepare the benzamide core via condensation of 4-chloro-3-sulfonylbenzoic acid derivatives with thiazol-2-amine under reflux conditions using coupling agents like POCl₃ (as seen in thiadiazole syntheses ).

-

Step 2 : Introduce the pyrrolidine sulfonyl group via nucleophilic substitution or Mannich-like reactions .

-

Key Reagents : POCl₃, DMSO/water mixtures for recrystallization, and ammonia for pH adjustment .

Reaction Step Reagents/Conditions Yield Core formation POCl₃, 90°C, 3h reflux ~60-70% Sulfonation Pyrrolidine, DCM, RT ~50%

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Use HPLC or UV-Vis spectroscopy to measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Compare with structurally similar sulfonamide-thiazole hybrids (e.g., 4-(4-chlorophenyl)-N-benzylidene-thiazol-2-amine derivatives) .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis of the sulfonyl or amide bonds .

Q. What spectroscopic techniques are critical for structural validation?

- Answer :

- NMR : ¹H/¹³C NMR to confirm the thiazole ring (δ 7.2–7.8 ppm) and pyrrolidine sulfonyl group (δ 3.1–3.5 ppm for CH₂) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 397.08) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing (if crystallizable) to confirm stereochemistry, as demonstrated for related benzamide-thiazole hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., bacterial proliferation inhibition ) across multiple cell lines (e.g., E. coli vs. S. aureus) with standardized protocols.

- SAR Analysis : Compare with analogs (e.g., replacing pyrrolidine with piperidine) to isolate the sulfonyl-thiazole pharmacophore’s contribution .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data ) to cross-reference IC₅₀ values and identify assay-specific variables (e.g., solvent/DMSO concentration).

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?

- Answer :

-

Kinetic Assays : Use stopped-flow spectroscopy to measure binding kinetics with bacterial PPTase enzymes (e.g., Acps-PPTase ).

-

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for the sulfonyl group-enzyme interaction .

-

Mutagenesis Studies : Engineer PPTase mutants (e.g., Cys→Ala substitutions) to identify critical residues for inhibition .

Enzyme Target Assay Type Key Finding Acps-PPTase ITC Kd = 2.3 µM Mutant PPTase Kinetic 10x reduced activity

Q. How can environmental fate studies be designed to assess its ecological impact?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via GC-MS .

- Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolites (e.g., hydrolyzed benzamide) over 30 days .

- Toxicity Profiling : Test metabolites on Daphnia magna (EC₅₀) and compare with parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.